molecular formula C4H6Cl2Sn B1582001 Stannane, dichlorodiethenyl- CAS No. 7532-85-6

Stannane, dichlorodiethenyl-

Cat. No. B1582001
CAS RN: 7532-85-6
M. Wt: 243.7 g/mol
InChI Key: LWHKXKZPLXYXRO-UHFFFAOYSA-L
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Description

Stannane, dichlorodiethenyl- is a chemical compound with the molecular formula C4H6Cl2Sn. It is a variant of stannane, which is an inorganic compound with the chemical formula SnH4 . Stannane is a colorless gas and the tin analogue of methane .


Synthesis Analysis

Stannane can be prepared by the reaction of SnCl4 and Li[AlH4] . The synthesis of stannane-based molecular bevel gears with organic substituents on the tin linker was achieved by utilizing long Sn–C bonds .


Molecular Structure Analysis

The molecular structure of stannane is tetrahedral . A density functional theory-based investigation of the structural, electronic, and optical properties of a stanane, fully hydrogenated stanene SnH, was performed .


Chemical Reactions Analysis

In extreme ultraviolet (EUV) lithography, tin droplets evaporate and subsequently coat various surfaces including the collector mirrors. To clean off the tin, a hydrogen plasma is often used, but as a result, an unstable by-product, stannane (SnH4) is formed .


Physical And Chemical Properties Analysis

Stanane has a buckled height of 0.84 Å and the buckled structure is preserved in ASnHNRs. The optimized lattice parameter of stanane, Sn–Sn, and Sn–H bond length are 4.58 Å, 2.75Å, and 1.73 Å, respectively .

Scientific Research Applications

Diastereoselective Hydrostannylation

Dibutyl(trifluoromethanesulfoxy)stannane has been identified as a valuable agent for the highly diastereoselective homolytic hydrostannylation of allyl and homoallyl alcohols. This process effectively converts alpha,beta-disubstituted allyl alcohols and alpha,gamma-disubstituted homoallyl alcohols into gamma- and delta-stannylated alcohols with high diastereoselectivity. The stereochemical outcomes of these reactions are attributed to the conformational fixation of the intermediary beta-stannylalkyl radical through coordination with the hydroxy group to the tin center, demonstrating a sophisticated application in the synthesis of complex organic molecules (Miura, Wang, & Hosomi, 2005).

Stannylcyclopropanation of Alkenes

A stannyl-group-substituted gem-dichromiomethane species, generated from CrCl2, TMEDA, and tributyl(diiodomethyl)stannane, has been utilized effectively for the stannylcyclopropanation of alkenes. This method enables the direct production of stannylcyclopropanes from commercially available unactivated alkenes, providing a valuable tool for the synthesis of cyclopropane derivatives without the need for potentially hazardous reagents like alkylzinc or diazo compounds (Murai, Taniguchi, Mizuta, & Takai, 2019).

Synthesis of Aryl Trimethylstannanes

A mild stannylation process based on a Sandmeyer-type transformation has been developed, using aromatic amines as starting materials. This methodology addresses the limited availability of methods to access aryl stannane compounds and contributes to the repertoire of reactions for C-C bond formation, highlighting the versatile applications of stannane derivatives in organic synthesis (Qiu et al., 2013).

Insertion into Acyl Chlorides

Research has shown that reactions of isolable dialkylstannylene with various acyl chlorides produce acyl(chloro)stannanes. These reactions demonstrate the ability of stannane derivatives to participate in complex organic transformations, providing pathways to a range of organometallic compounds with potential applications in further chemical synthesis (Lu et al., 2017).

Design of Molecular Wires

Stannanes have been incorporated into the design of molecular wires with azobenzene moieties, aiming to protect the Sn-Sn backbone from light- and moisture-induced degradation. This research illustrates the potential of stannane derivatives in materials science, particularly in the creation of stable, functional materials for electronic applications (Pau et al., 2017).

Preparation of Chiral Chloro-[D1]methyllithiums

Enantiopure stannyl-[D1]methanol has been used in the preparation of chiral chloro-[D1]methylstannane, demonstrating the utility of stannane derivatives in the generation of chiral organometallic reagents. These reagents have potential applications in asymmetric synthesis, highlighting the role of stannane derivatives in the preparation of enantiomerically pure compounds (Kapeller & Hammerschmidt, 2008).

Safety And Hazards

Stannane variants can be highly toxic, gaseous, inorganic metal hydrides, and group 14 hydrides . They are highly flammable, may cause respiratory irritation, are harmful if swallowed, cause severe skin burns and eye damage, and are toxic if inhaled .

Future Directions

The detailed characterization of stannane should help correctly identify it in EUV lithographic processes and develop approaches in the future to mitigate its decomposition and redeposition on the collector mirrors or vacuum chamber walls .

properties

IUPAC Name

dichloro-bis(ethenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H3.2ClH.Sn/c2*1-2;;;/h2*1H,2H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHKXKZPLXYXRO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[Sn](C=C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073383
Record name Stannane, dichlorodiethenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stannane, dichlorodiethenyl-

CAS RN

7532-85-6
Record name Dichlorodiethenylstannane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorodivinylstannane
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Record name Stannane, dichlorodiethenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorodivinylstannane
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